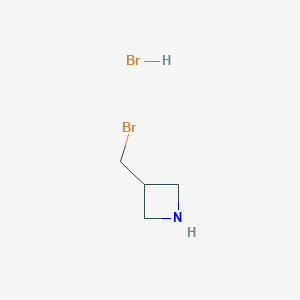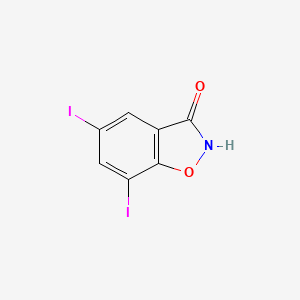
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride is an organic compound with the molecular formula C10H12FNO3·HCl. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, as well as an amino group and an ester functional group. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-methoxybenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The resulting compound is then subjected to esterification with methyl chloroacetate under basic conditions to form the desired ester. Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride
- Methyl 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetate Hydrochloride
- Methyl 2-Amino-2-(4-methoxyphenyl)acetate Hydrochloride
Uniqueness
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H13ClFNO3 |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-fluoro-4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
InChI Key |
QOIYFAURZAIKST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)OC)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)










